molecular formula C7H11N3 B2460775 1-(Pyrazin-2-YL)propan-1-amine CAS No. 1182833-44-8

1-(Pyrazin-2-YL)propan-1-amine

Cat. No.: B2460775
CAS No.: 1182833-44-8
M. Wt: 137.186
InChI Key: UIIGJODTCNZNMA-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-YL)propan-1-amine is a nitrogen-containing heterocyclic compound with a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazine ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-YL)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with 1-aminopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom on the pyrazine ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Acyl chlorides, alkyl halides; reactions often require a base such as triethylamine or pyridine to neutralize the generated acid.

Major Products Formed:

    Oxidation: Pyrazine N-oxides

    Reduction: Reduced pyrazine derivatives

    Substitution: Amides, secondary amines

Scientific Research Applications

1-(Pyrazin-2-YL)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives have shown promise in preclinical studies for their pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    2-(Pyrazin-2-YL)ethanamine: Similar structure with an ethyl group instead of a propyl group.

    1-(Pyridin-2-YL)propan-1-amine: Contains a pyridine ring instead of a pyrazine ring.

    1-(Pyrazin-2-YL)butan-1-amine: Similar structure with a butyl group instead of a propyl group.

Uniqueness: 1-(Pyrazin-2-YL)propan-1-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications. The propyl group also provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability compared to other similar compounds .

Properties

IUPAC Name

1-pyrazin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIGJODTCNZNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-(1-azidopropyl)pyrazine (56 mg) was dissolved in the THF (5 ml) and water (1 ml) and the PS—PPh3 (225 mg) added. The reaction mixture was heated to 50° C. and left to stir for approx. 20 hours. The mixture was filtered under vacuum and rinsed with DCM (a precipitate formed and re-dissolved with MeOH) then MeOH. The filtrate was evaporated to yield the title compound as a yellow oil which was used without further purification. [M+H]+ 138.
Name
2-(1-azidopropyl)pyrazine
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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